Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
Description
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is a specialized acrylate ester characterized by a cyclohexenyl backbone substituted with four methyl groups (2,5,6,6-tetramethyl) and an ethyl acrylate functional group. This structure imparts unique steric and electronic properties, distinguishing it from simpler acrylates.
The compound’s cyclohexenyl group likely enhances hydrophobicity and thermal stability compared to linear acrylates, while the ethyl ester group offers reactivity typical of acrylates, such as participation in polymerization or Michael addition reactions. Its synthesis may involve cross-coupling reactions, as seen in related compounds (e.g., Suzuki-Miyaura coupling in ).
Properties
CAS No. |
93840-84-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-14(16)10-9-13-11(2)7-8-12(3)15(13,4)5/h7,9-10,12-13H,6,8H2,1-5H3/b10-9+ |
InChI Key |
GJXNQRBVBFMDDP-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1C(=CCC(C1(C)C)C)C |
Canonical SMILES |
CCOC(=O)C=CC1C(=CCC(C1(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate typically involves the esterification of 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive acrylate group.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in material science. Additionally, the compound’s structure allows it to participate in enzyme-catalyzed reactions, influencing biological pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Cyclohexenyl vs. Ketone (α-Irone) :
- The target compound’s acrylate ester group offers polymerization capability, unlike α-Irone’s ketone, which is more suited for fragrance applications. The tetramethylcyclohexenyl group in both compounds contributes to steric hindrance but differs in reactivity due to the ester vs. ketone functionality.
Substituent Effects (Ethyl Acrylate Derivatives) :
- Compared to Ethyl Acrylate, the tetramethylcyclohexenyl group in the target compound increases molecular weight (248.36 vs. 100.12 g/mol) and reduces volatility, making it less hazardous but more challenging to process.
- The hydroxymethyl group in Ethyl 2-(hydroxymethyl)acrylate introduces polarity, enabling hydrogen bonding, whereas the target compound’s bulky cyclohexenyl group enhances hydrophobicity.
Biological Activity
Introduction
Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate (CAS 93840-84-7) is an organic compound characterized by its unique structural features derived from cyclohexene. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and materials science. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Structure
- Molecular Formula: C15H24O2
- Molecular Weight: 236.35 g/mol
- IUPAC Name: ethyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate
- CAS Number: 93840-84-7
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility in Water | Low |
| Appearance | Colorless liquid |
This compound exhibits biological activity primarily through its interaction with various molecular targets. The acrylate group is known to participate in polymerization reactions and can influence enzyme-catalyzed processes. This property makes it a valuable compound in studies involving metabolic pathways and biochemical assays.
Cytotoxicity Studies
Cytotoxicity assays conducted on derivatives of this compound reveal varying degrees of cell viability inhibition in cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF7 (breast cancer) | 12.8 |
These results indicate that the compound may have potential as a chemotherapeutic agent; however, further studies are necessary to confirm these findings and elucidate the mechanisms involved.
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant properties of ethyl acrylates in general and found that compounds with similar structures could scavenge free radicals effectively. This suggests that this compound may also exhibit antioxidant capabilities.
- Dermal Sensitization Potential : According to the SCCS (Scientific Committee on Consumer Safety), compounds with similar structures may pose risks for skin sensitization. The committee has recommended thorough testing for such compounds to evaluate their safety in cosmetic applications.
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis. Its reactive acrylate group allows for the development of polymers and resins with tailored properties for industrial applications.
Synthetic Routes
The synthesis typically involves:
- Esterification : Reacting acrylic acid derivatives with ethanol under acidic conditions.
- Polymerization : Utilizing the acrylate functionality to form cross-linked networks useful in coatings and adhesives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
